4-((2-Aminothiazol-5-yl)methyl)benzoic acid
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Overview
Description
4-((2-Aminothiazol-5-yl)methyl)benzoic acid is a compound that features a benzoic acid moiety linked to a 2-aminothiazole ring via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the benzoic acid and 2-aminothiazole functionalities allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminothiazol-5-yl)methyl)benzoic acid typically involves the formation of the 2-aminothiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2-aminothiazole with benzyl chloride under basic conditions to form the intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-((2-Aminothiazol-5-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
4-((2-Aminothiazol-5-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((2-Aminothiazol-5-yl)methyl)benzoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The benzoic acid moiety can also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: This compound has a similar structure but lacks the thiazole ring, which may result in different biological activities.
2-Aminothiazole-4-carboxylate: This compound contains a carboxylate group instead of a benzoic acid moiety, which can alter its chemical reactivity and biological properties.
Uniqueness
4-((2-Aminothiazol-5-yl)methyl)benzoic acid is unique due to the combination of the benzoic acid and 2-aminothiazole functionalities. This dual functionality allows for a broader range of chemical reactions and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-11-13-6-9(16-11)5-7-1-3-8(4-2-7)10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKYQEQAQULHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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